

Application Notes and Protocols for Labeling Proteins with (Rac)-Tris-NTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Tris-NTA

Cat. No.: B11934737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tris-NTA (Tris-Nitrilotriacetic acid) is a powerful tool for the site-specific, non-covalent labeling of proteins containing a polyhistidine tag (His-tag). This technology leverages the high-affinity interaction between the Tris-NTA moiety, chelated with a nickel(II) ion (Ni^{2+}), and the imidazole side chains of multiple histidine residues in a His-tag. The multivalent nature of Tris-NTA, presenting three NTA groups, results in a significantly stronger and more stable interaction compared to traditional mono-NTA reagents, with dissociation constants (K_d) often in the low nanomolar to sub-nanomolar range.^{[1][2][3][4]} This allows for stoichiometric labeling of His-tagged proteins, even in complex biological mixtures like cell lysates, often without the need for subsequent purification steps to remove unbound label.^[5]

These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the effective labeling of His-tagged proteins using **(Rac)-Tris-NTA** conjugates for various downstream applications, such as protein interaction analysis (e.g., MicroScale Thermophoresis - MST), cellular imaging, and protein immobilization.

Principle of (Rac)-Tris-NTA Protein Labeling

The labeling strategy is based on the coordination chemistry between the Ni^{2+} -loaded Tris-NTA complex and the His-tag of a recombinant protein. Each NTA group can coordinate a Ni^{2+} ion, which in turn can bind to two histidine residues. The three NTA groups of the Tris-NTA scaffold

are optimally positioned to simultaneously engage with a hexa-histidine (6xHis) tag, leading to a stable 1:1 stoichiometric complex. This interaction is reversible and can be disrupted by high concentrations of chelating agents like EDTA or by competition with free imidazole.

Quantitative Data: Binding Affinities of Tris-NTA to His-tagged Proteins

The affinity of the Tris-NTA conjugate for a His-tagged protein is a critical parameter for successful labeling. The following table summarizes representative dissociation constants (K_d) reported in the literature for various Tris-NTA conjugates and His-tagged proteins.

Tris-NTA Conjugate	His-tagged Protein/Peptide	Dissociation Constant (K_d)	Reference
RED-tris-NTA	His ₆ -peptide	3.8 ± 0.5 nM	
GREEN-tris-NTA	His ₆ -peptide	4.4 ± 3.7 nM	
BLUE-tris-NTA	His ₆ -peptide	6.7 ± 4.1 nM	
RED-tris-NTA	His ₆ -p38α	2.1 ± 0.8 nM	
GREEN-tris-NTA	His ₆ -p38α	6.3 ± 1.7 nM	
BLUE-tris-NTA	His ₆ -p38α	2.7 ± 1.7 nM	
Biotin-Tris-NTA	His ₆ -tagged molecules	~10 nM	
Tris-NTA Amine	6xHis-tag	~1 nM	

Experimental Protocols

Materials

- His-tagged protein of interest
- **(Rac)-Tris-NTA** conjugated to a reporter molecule (e.g., fluorophore, biotin)
- NiCl_2 solution (e.g., 10 mM)

- Labeling Buffer: A buffer compatible with the protein of interest and the labeling reaction. A common choice is Phosphate-Buffered Saline with Tween-20 (PBST: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4, with 0.05% Tween-20).
- Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)
- Incubator or heat block set to room temperature (e.g., 25°C)

Pre-labeling Considerations

- Buffer Composition: Ensure the protein solution and labeling buffer are free of strong chelating agents like EDTA and high concentrations of imidazole (>1 mM), as these will interfere with the Ni²⁺-His-tag interaction. Refer to the table below for the tolerance of common buffer additives.
- Protein Purity and Concentration: While labeling can be performed in complex mixtures, using a purified protein allows for more precise control over the labeling stoichiometry. Determine the concentration of the His-tagged protein accurately.
- Tris-NTA Reagent: If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, it must be charged with NiCl₂ prior to the labeling reaction.

Step-by-Step Protocol for Protein Labeling

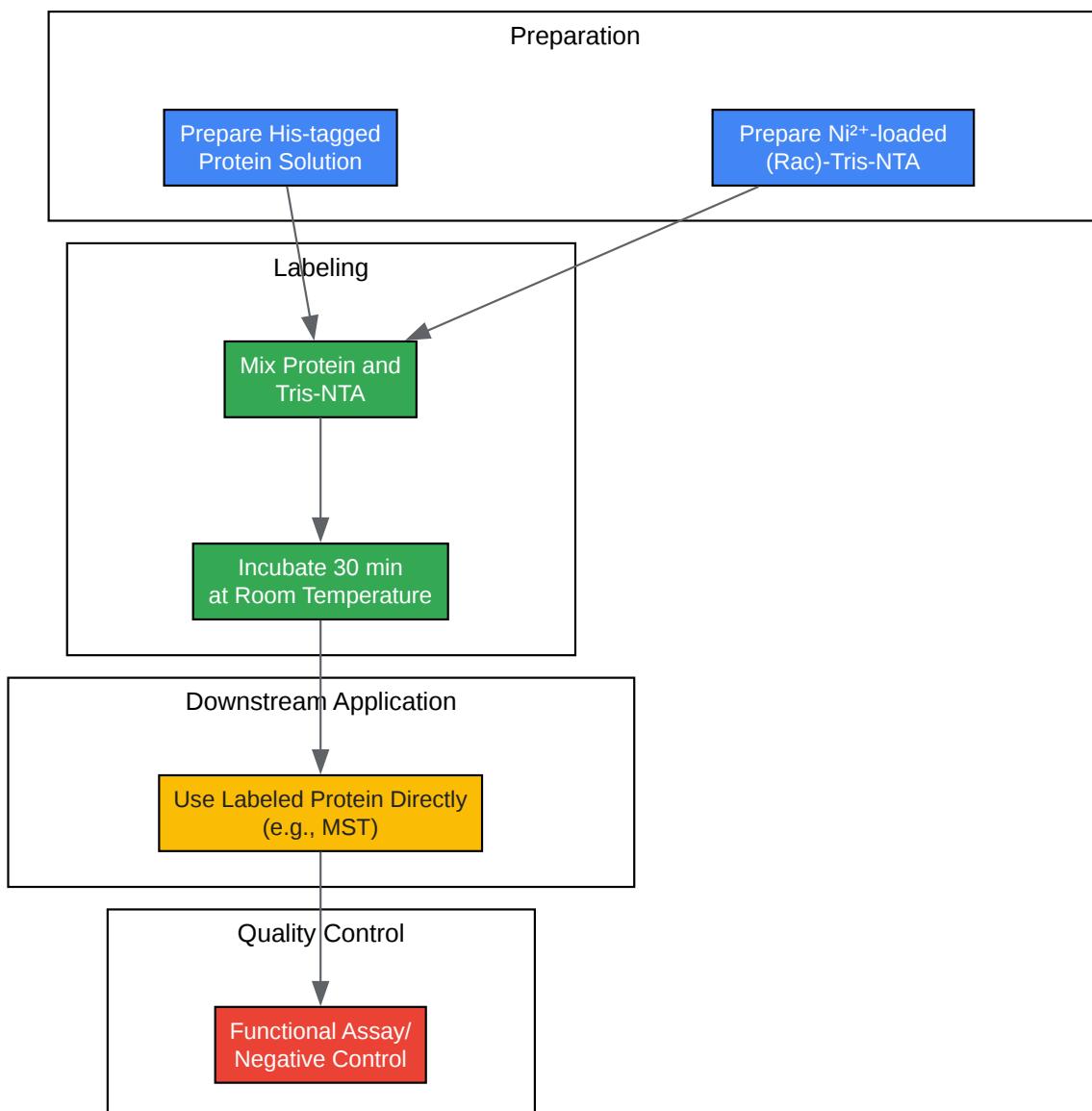
- Preparation of Reagents:
 - Thaw all reagents on ice.
 - If required, prepare a working solution of your His-tagged protein in the chosen labeling buffer.
 - If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, incubate the Tris-NTA solution with a slight molar excess of NiCl₂ for 15-30 minutes at room temperature.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the His-tagged protein and the Ni²⁺-loaded Tris-NTA conjugate. A common starting point is to use a 1:2 to 1:5 molar ratio of Tris-NTA to protein

to ensure complete labeling of the dye, or a 2:1 molar ratio of protein to dye to ensure all dye is bound. For many applications, a final protein concentration of 100-200 nM and a Tris-NTA conjugate concentration of 50-100 nM is a good starting point.

- The final reaction volume will depend on the downstream application. For MST, a typical reaction volume is 20-100 μ L.
- Mix the solution gently by pipetting.
- Incubation:
 - Incubate the reaction mixture for 30 minutes at room temperature (25°C), protected from light (if using a fluorescent conjugate).
- Use in Downstream Applications:
 - For many applications, such as MST, the labeled protein can be used directly without removing the excess unbound Tris-NTA conjugate.
 - If necessary, unbound label can be removed by size-exclusion chromatography or dialysis, although this is often not required due to the high affinity of the interaction.

Quality Control

- Spectrophotometric Analysis: If using a fluorescently labeled Tris-NTA, the labeling efficiency can be estimated by measuring the absorbance at the dye's maximum wavelength and the protein's absorbance at 280 nm.
- Functional Assay: The most critical quality control step is to ensure that the labeling does not interfere with the protein's function. Perform a relevant activity or binding assay to compare the labeled and unlabeled protein.
- Negative Control: To check for non-specific binding, perform a labeling reaction with a protein that lacks a His-tag.


Buffer Compatibility

The Tris-NTA labeling reaction is robust and compatible with a variety of common buffer components. However, strong chelators and high concentrations of imidazole should be avoided.

Buffer Component	Maximum Allowed Concentration
Imidazole	< 1 mM
EDTA	< 1 mM
DTT	≤ 10 mM
β-Mercaptoethanol	≤ 10 mM
TCEP	≤ 10 mM
NaCl	≤ 1 M
Glycerol	≤ 20%
Tween-20	≤ 0.1%

Visualizations

Experimental Workflow for (Rac)-Tris-NTA Protein Labeling

[Click to download full resolution via product page](#)

Caption: Workflow for labeling His-tagged proteins with **(Rac)-Tris-NTA**.

Binding Mechanism of (Rac)-Tris-NTA to a His-tagged Protein

Caption: Schematic of the multivalent interaction between Tris-NTA and a 6xHis-tag.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechrabbit.com [biotechrabbit.com]
- 4. Oligohis-tags: mechanisms of binding to Ni²⁺-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Proteins with (Rac)-Tris-NTA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11934737#step-by-step-guide-for-labeling-proteins-with-rac-tris-nta>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com